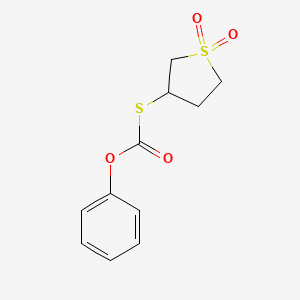

![molecular formula C21H18N2O3 B5575605 2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)

2-{[(4-biphenylyloxy)acetyl]amino}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[(4-biphenylyloxy)acetyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative that is widely used in scientific research for its unique properties.

科学的研究の応用

Synthesis and Bioactivity

The compound 2-{[(4-biphenylyloxy)acetyl]amino}benzamide, while not directly cited in available literature, falls within the broader category of benzamide derivatives, which have been extensively studied for their diverse biological activities and applications in scientific research. For example, benzamide derivatives characterized by trifluoroethoxy ring substituents have shown potent oral antiarrhythmic activity in mice, with N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate being highlighted for its efficacy and selected for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).

Histone Deacetylase Inhibition

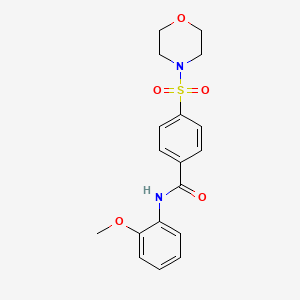

Another significant application of a benzamide derivative is found in the development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).

Antioxidant Activity

The electrochemical oxidation study of amino-substituted benzamide derivatives has contributed to understanding the free radical scavenging activity of antioxidants. This research identified the electroactive centres and proposed mechanisms for the antioxidant activity of these compounds, indicating their potential utility in therapeutic applications (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Anticonvulsant Properties

Further illustrating the versatility of benzamide derivatives, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has demonstrated effective anticonvulsant properties in several animal models, showcasing the therapeutic potential of these compounds in neurology (Robertson et al., 1987).

特性

IUPAC Name |

2-[[2-(4-phenylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c22-21(25)18-8-4-5-9-19(18)23-20(24)14-26-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKYQOPWIRTWRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5575541.png)

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)

![3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5575561.png)

![5-imino-2-isobutyl-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5575565.png)

![1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5575566.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[5-fluoro-2-(trifluoromethyl)benzyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)

![2-[2-(4-fluorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)

![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)

![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)